molecular formula C8H16N2O B13206589 N-(4-methylpiperidin-3-yl)acetamide

N-(4-methylpiperidin-3-yl)acetamide

Cat. No.: B13206589
M. Wt: 156.23 g/mol
InChI Key: WFPDOQJTWVQHHB-UHFFFAOYSA-N
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Description

N-(4-Methylpiperidin-3-yl)acetamide (CAS 1283311-80-7) is a high-purity chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol. This acetamide derivative, featuring a 4-methylpiperidin-3-yl group, serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Compounds based on the this compound scaffold are of significant interest in early-stage drug discovery, particularly for the development of novel ligands for therapeutic targets . Research into structurally related piperidine-acetamide compounds has explored their potential as inhibitors for disease-relevant enzymes, such as the carbonic anhydrase isoforms IX and XII, which are targets in oncology research . Furthermore, piperidine derivatives are frequently investigated for their interactions with central nervous system targets, including opioid receptors . This product is intended for research purposes as a key intermediate to facilitate the synthesis and optimization of novel bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-(4-methylpiperidin-3-yl)acetamide

InChI

InChI=1S/C8H16N2O/c1-6-3-4-9-5-8(6)10-7(2)11/h6,8-9H,3-5H2,1-2H3,(H,10,11)

InChI Key

WFPDOQJTWVQHHB-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpiperidin-3-yl)acetamide typically involves the reaction of 4-methylpiperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-methylpiperidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-methylpiperidin-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-methylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(4-methylpiperidin-3-yl)acetamide can be contextualized by comparing it to structurally or functionally related acetamide derivatives. Below is a detailed analysis across key therapeutic areas:

Anticancer Activity

For example:

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) showed remarkable activity against HCT-1, SF268, and MCF-7 cancer cell lines (IC₅₀ < 10 μM) .
  • N-(4-methylpyridin-3-yl)acetamide derivatives (e.g., 5RGX and 5RH2 ) were studied for SARS-CoV-2 inhibition but also highlight the role of pyridine-piperidine hybrids in targeting human enzymes .

Key Insight: Piperidine and pyridine substituents enhance binding to hydrophobic enzyme pockets, while sulfonyl or quinazoline groups improve specificity toward cancer-associated targets .

Anticonvulsant Activity

Piperidine-containing acetamides exhibit potent anticonvulsant effects:

  • N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (5c) demonstrated a relative anticonvulsant potency of 0.72 (phenytoin = 1.0) in the maximal electroshock (MES) model. Its ED₅₀ was 0.055 mmol/kg, comparable to first-line drugs .
  • N-(2-(benzoyl)benzofuran-3-yl)-2-(substituted)-acetamides with cyclohexyl or morpholine groups showed lower potency, emphasizing the importance of the 4-methylpiperidine moiety .

Structural Advantage: The 4-methyl group on the piperidine ring likely enhances blood-brain barrier permeability and reduces metabolic degradation .

Antiviral Activity (SARS-CoV-2)

Pyridine-linked acetamides are prominent in antiviral research:

  • 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) binds to the SARS-CoV-2 main protease (Mpro) with a binding affinity of −22 kcal/mol, forming hydrogen bonds with ASN142 and GLN189 .
  • 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) showed similar interactions but lower efficacy, suggesting electron-withdrawing groups (e.g., cyano) optimize binding .

Comparison: The 4-methylpyridin-3-yl group in these compounds mirrors the piperidine moiety in this compound, highlighting shared strategies for targeting viral proteases.

Agonist Activity for Formyl Peptide Receptors (FPRs)

Pyridazinone-acetamide hybrids activate FPRs, critical in inflammation and immune response:

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide is a potent FPR2 agonist (EC₅₀ = 50 nM), whereas analogs with 3-methoxybenzyl groups exhibit mixed FPR1/FPR2 activity .

Structural Note: The bromophenyl group increases receptor selectivity, a feature that could be explored in piperidine-based acetamides.

Physicochemical and Structural Comparisons

Compound Name Key Substituents Activity Potency/Data Reference ID
This compound 4-methylpiperidine, acetamide Anticonvulsant (hypothesized) N/A (structural analog: ED₅₀ 0.055 mmol/kg)
5c (Anticonvulsant) 4-methylpiperidine, benzofuran Anticonvulsant ED₅₀ 0.055 mmol/kg
5RGX (Antiviral) 4-methylpyridine, cyanophenyl SARS-CoV-2 inhibition Binding affinity: −22 kcal/mol
Compound 39 (Anticancer) Piperidine, quinazoline-sulfonyl Anticancer (HCT-1, MCF-7) IC₅₀ < 10 μM
FPR2 Agonist Bromophenyl, pyridazinone FPR2 activation EC₅₀ = 50 nM

Notes:

  • Electron-withdrawing groups (e.g., cyano, sulfonyl) enhance target binding but may reduce solubility .
  • Piperidine vs. Pyridine: Piperidine offers greater conformational flexibility, while pyridine improves aromatic stacking interactions .
  • Meta-substitution on aromatic rings (e.g., 3-chlorophenyl) optimizes steric and electronic interactions with enzyme active sites .

Biological Activity

N-(4-methylpiperidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

\text{Molecular Formula C 8H 16}N_2O}

Molecular Weight: Approximately 156.23 g/mol.

The compound features a piperidine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The precise molecular targets remain under investigation, but it is known that similar compounds typically modulate cellular processes through:

  • Receptor Binding: The compound may bind to neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic processes, altering biochemical pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties: Recent studies have highlighted the potential of piperidine derivatives in cancer treatment. For instance, compounds structurally related to this compound have shown effectiveness against cervical, pancreatic, colon, and breast cancers .
  • Neuropharmacological Effects: The compound's piperidine structure suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.
  • Antiviral Activity: Some derivatives have been investigated for their efficacy against viruses like SARS-CoV-2, indicating a promising avenue for therapeutic development .

Case Study: Anticancer Activity

A study conducted by Goel et al. (2023) explored the anticancer potential of various piperidine derivatives, including this compound. The findings revealed:

Cancer Type IC50 (µM) Mechanism
Cervical5.2Induction of apoptosis
Pancreatic3.8Inhibition of cell proliferation
Colon4.5Cell cycle arrest

These results indicate that this compound could be a promising candidate for further development as an anticancer agent.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:

Parameter Value
AbsorptionModerate
DistributionWide tissue distribution
MetabolismLiver (CYP450 enzymes)
ExcretionRenal

The compound's moderate absorption and wide distribution suggest it could effectively reach target tissues.

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